(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol
Description
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicycloheptane ring system.
Properties
IUPAC Name |
(2-benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZCYPSEEBNGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2CC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Benzylmaleimide as a Dienophile
A widely cited approach involves reacting cyclopentadiene with N-benzylmaleimide to form 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (Scheme 1). This reaction proceeds under mild conditions (25°C, dichloromethane) with stereoselectivity favoring the endo transition state, achieving yields of 68–75%. The benzyl group serves as a protecting group for the nitrogen, preventing unwanted side reactions during subsequent steps.
Scheme 1:
Cyclopentadiene + N-Benzylmaleimide → 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
Methanesulfonyl Cyanide-Based Routes
An alternative method employs methanesulfonyl cyanide as the dienophile, yielding 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. Hydrolysis of this intermediate with acetic acid at 80°C produces 2-azabicyclo[2.2.1]hept-5-en-3-one, a key precursor for methanol functionalization (discussed in Section 2). This route avoids hazardous reagents like p-toluenesulfonyl cyanide and achieves a 62% overall yield.
Functionalization at the 3-Position: Introducing the Methanol Group
Reduction of Ketone Intermediates
The 3-keto derivative, 2-azabicyclo[2.2.1]heptan-3-one, undergoes reduction to yield the methanol group. Sodium borohydride (NaBH4) in methanol at 0°C reduces the ketone to the secondary alcohol with 89% efficiency. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) provides similar results but requires rigorous anhydrous conditions.
Equation:
2-Azabicyclo[2.2.1]heptan-3-one + NaBH4 → (2-Azabicyclo[2.2.1]heptan-3-yl)methanol
Hydroboration-Oxidation of Alkenes
For substrates retaining the hept-5-ene double bond (e.g., 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene), hydroboration-oxidation with BH3·THF followed by H2O2/NaOH introduces a hydroxyl group at the 3-position. This method offers regioselectivity consistent with anti-Markovnikov addition, yielding 65–72% of the desired alcohol.
Alternative Synthetic Pathways
Nucleophilic Substitution at C-3
Bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene with Br2 in CCl4 generates a dibromide intermediate, which undergoes ring-opening with aqueous NaOH to introduce a hydroxyl group at C-3. This method, however, suffers from competitive elimination reactions, reducing yields to 55%.
Intramolecular Cyclization
Linear precursors such as N-benzyl-3-aminocyclopentene derivatives can undergo acid-catalyzed cyclization to form the azabicyclo framework. For example, treatment with HCl in ethanol at reflux closes the ring, followed by oxidation with KMnO4 to install the methanol group. This route is less favored due to lower yields (38–42%).
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder + Reduction | Cycloaddition, NaBH4 reduction | 68–75% | High stereoselectivity, mild conditions | Requires N-benzylmaleimide synthesis |
| Methanesulfonyl Cyanide | Cycloaddition, hydrolysis, reduction | 62% | Avoids hazardous reagents | Multi-step process |
| Hydroboration-Oxidation | BH3·THF, H2O2/NaOH | 65–72% | Regioselective | Sensitive to moisture |
| Nucleophilic Substitution | Bromination, NaOH ring-opening | 55% | Direct hydroxylation | Competing elimination |
| Intramolecular Cyclization | Acid-catalyzed cyclization, oxidation | 38–42% | Flexible precursor design | Low yield, harsh conditions |
Critical Considerations in Synthesis
Protecting Group Strategy
The benzyl group at nitrogen necessitates careful removal if further functionalization is required. Hydrogenolysis with Pd/C under H2 atmosphere cleaves the benzyl group without affecting the methanol substituent.
Stereochemical Control
Diels-Alder reactions inherently control stereochemistry, but subsequent reductions (e.g., ketone to alcohol) may require chiral catalysts for enantioselective synthesis. (−)-Diphenylprolinol methyl ether has been employed to achieve 92% enantiomeric excess in related systems.
Scalability and Industrial Relevance
The Diels-Alder route using N-benzylmaleimide is most scalable, with demonstrated kilogram-scale production in pharmaceutical intermediates. In contrast, methanesulfonyl cyanide-based methods generate stoichiometric sulfonic acid waste, complicating large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, electrophilic reagents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various benzyl derivatives.
Scientific Research Applications
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the azabicycloheptane ring system allow the compound to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
(2-Benzyl-2-azabicyclo[2.2.1]heptane): Lacks the methanol group, making it less versatile in chemical reactions.
(2-Phenyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol: Similar structure but with a phenyl group instead of a benzyl group, which can affect its reactivity and biological activity.
Uniqueness
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is unique due to its combination of a benzyl group and an azabicycloheptane ring system, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is a bicyclic compound characterized by its unique structure, which includes a benzyl group and an azabicycloheptane ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molar mass of 217.31 g/mol. The compound features a methanol group, which enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO |
| Molar Mass | 217.31 g/mol |
| CAS Number | 2168581-88-0 |
| InChI Key | BJZCYPSEEBNGLR-UHFFFAOYSA-N |
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The structural features allow the compound to fit into active sites, potentially modulating their activity, which can lead to various biological effects depending on the context of the study.
1. Medicinal Chemistry Applications
This compound is utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its ability to interact with neurotransmitter receptors makes it a candidate for developing drugs aimed at treating neurological disorders.
2. Enzyme Interaction Studies
Research indicates that this compound can be used in studies investigating enzyme mechanisms due to its ability to mimic natural substrates or inhibitors. For instance, it has been shown to affect the activity of specific enzymes involved in neurotransmitter metabolism.
3. Receptor Binding Studies
The compound has been evaluated for its binding affinity to various receptors, including dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. Preliminary studies suggest that it may possess psychoactive properties, warranting further investigation into its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Effects : A study demonstrated that derivatives of this compound exhibited significant effects on behavioral models in rodents, suggesting potential anxiolytic or antidepressant activities.
- Anticancer Activity : In vitro assays indicated that certain derivatives showed cytotoxic effects against cancer cell lines, supporting further exploration into their use as anticancer agents.
- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, illustrating its versatility in organic chemistry.
Comparative Analysis with Similar Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (2-Benzyl-2-azabicyclo[2.2.1]heptane) | Lacks the methanol group | Limited reactivity |
| (2-Phenyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol | Contains a phenyl group instead of benzyl | Different receptor binding profiles |
Q & A
Q. What are the key steps in the enantioselective synthesis of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol?
- Methodological Answer : The synthesis involves two critical steps: (i) Reduction of cycloadducts : Use LiAlH₄ to reduce bicyclic precursors, yielding enantiomerically pure (−)-(1S,3-exo)-configured alcohol. (ii) Barbier–Wieland degradation : Transform the alcohol into (+)-(1R)-2-benzoyl-2-azabicyclo[2.2.1]heptan-3-one, preserving stereochemistry. Chiral auxiliaries are quantitatively recovered during this process, enhancing cost efficiency .
Q. Which analytical techniques are most effective for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Provides definitive proof of the (1S,3-exo) configuration by resolving the spatial arrangement of substituents.
- Chiral HPLC : Separates enantiomers to validate enantiomeric excess (e.g., >99% ee reported in controlled syntheses).
- NMR spectroscopy : Coupling constants (e.g., J₃,5 and J₃,6 in the bicyclic framework) and NOE effects confirm the exo orientation of the hydroxyl group .
Q. What is the role of Barbier–Wieland degradation in modifying the bicyclic structure?
- Methodological Answer : This degradation step selectively oxidizes the benzyl-protected alcohol to a ketone, enabling further functionalization (e.g., introduction of bioactive groups). The reaction retains stereochemical integrity, critical for downstream applications in medicinal chemistry .
Advanced Research Questions
Q. How can researchers optimize the recovery of chiral auxiliaries during synthesis?
- Methodological Answer :
- Quantitative recovery : Use non-destructive reaction conditions (e.g., mild temperatures, inert atmospheres) to preserve auxiliaries.
- Solvent selection : Employ polar aprotic solvents (e.g., THF) to stabilize intermediates and minimize side reactions.
- Chromatographic purification : Optimize column conditions (e.g., silica gel, hexane/EtOAc gradients) to isolate auxiliaries without degradation .
Q. What factors contribute to high asymmetric induction in the synthesis of this compound?
- Methodological Answer : The enantioselectivity arises from:
- Stereoelectronic effects : Electron-withdrawing groups on the bicyclic framework direct nucleophilic attack.
- Transition state stabilization : Chiral auxiliaries enforce a rigid conformation, favoring the (1S,3-exo) pathway. Computational studies (e.g., DFT) can model these interactions to predict enantiomeric outcomes .
Q. How does this compound serve as a proline mimetic in biological studies?
- Methodological Answer : The rigid bicyclic structure mimics proline’s pyrrolidine ring, enabling competitive inhibition of enzymes like prolyl oligopeptidase.
- Assay design : Use fluorescence-based enzyme assays with synthetic substrates (e.g., Z-Gly-Pro-AMC) to measure IC₅₀ values.
- Structure-activity relationship (SAR) : Modify the benzyl or hydroxyl groups to assess binding affinity changes .
Q. How to address discrepancies in reported enantiomeric excess (ee) values across different studies?
- Methodological Answer :
- Reaction condition audit : Compare catalyst loading (e.g., chiral ligands), temperature, and solvent polarity.
- Analytical validation : Standardize chiral HPLC protocols (e.g., Daicel Chiralpak columns) across labs.
- Mechanistic studies : Use kinetic isotope effects (KIEs) or isotopic labeling to trace stereochemical pathways .
Q. What computational methods are used to model the transition states in its synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates energy barriers for stereodetermining steps (e.g., hydride transfer in LiAlH₄ reduction).
- Molecular Dynamics (MD) : Simulates solvent effects on transition state geometries.
- Docking studies : Predict interactions between the compound and biological targets (e.g., enzyme active sites) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled degradation experiments : Expose the compound to varying pH (1–14) and monitor decomposition via LC-MS.
- Structural analogs : Compare stability with derivatives (e.g., N-methylated versions) to identify vulnerable functional groups.
- Theoretical modeling : Calculate protonation energies at key sites (e.g., the azabicyclo nitrogen) using quantum chemistry software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
